molecular formula C7H8O2 B12398623 4-Methyl-D3-catechol

4-Methyl-D3-catechol

Cat. No.: B12398623
M. Wt: 127.16 g/mol
InChI Key: ZBCATMYQYDCTIZ-FIBGUPNXSA-N
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Description

4-Methyl-D3-catechol, also known as 4-methyl-1,2-benzenediol, is an organic compound with the molecular formula C7H8O2. It is a derivative of catechol, featuring a methyl group at the fourth position on the benzene ring. This compound is known for its white to brown powder or chunk form and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-D3-catechol typically involves the acylation of p-cresol to obtain p-cresyl acetate, followed by a Fries rearrangement reaction to produce 2-hydroxy-5-methyl acetophenone. This intermediate is then alkalified, oxidized at low temperatures, reduced, acidified, extracted, and concentrated to yield the crude product, which is further distilled to obtain pure this compound . The reaction conditions are mild, making the process suitable for industrial production.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with readily available raw materials, simple operations, and low production costs .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-D3-catechol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium periodate for oxidation and various reducing agents for reduction reactions. The conditions often involve aqueous solutions with specific pH levels to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various quinones and substituted catechols, which have significant applications in different fields .

Mechanism of Action

The mechanism of action of 4-Methyl-D3-catechol involves its interaction with various molecular targets and pathways. It can undergo oxidation to form quinones, which then participate in further reactions. These processes are crucial for its role as an antioxidant and inhibitor in biological systems . The compound’s ability to form hydrogen bonds and its unique crystal structure also contribute to its effectiveness in various applications .

Comparison with Similar Compounds

4-Methyl-D3-catechol is similar to other catechol derivatives, such as catechol (1,2-dihydroxybenzene) and 3,4-dihydroxytoluene. its unique methyl group at the fourth position distinguishes it from these compounds, providing different chemical properties and reactivity . This uniqueness makes it valuable for specific applications where other catechols may not be as effective.

List of Similar Compounds

Properties

Molecular Formula

C7H8O2

Molecular Weight

127.16 g/mol

IUPAC Name

4-(trideuteriomethyl)benzene-1,2-diol

InChI

InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3/i1D3

InChI Key

ZBCATMYQYDCTIZ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=C(C=C1)O)O

Canonical SMILES

CC1=CC(=C(C=C1)O)O

Origin of Product

United States

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